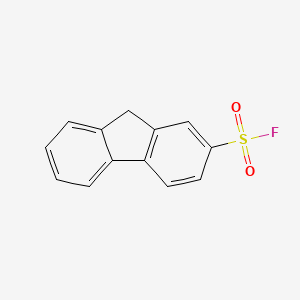

9H-Fluorene-2-sulfonyl fluoride

Description

Properties

IUPAC Name |

9H-fluorene-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2S/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDUYGFODPENRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to the fluorene structure. One common method is the reaction of fluorene with fluorosulfonic acid, which introduces the sulfonyl fluoride group at the desired position. Another approach involves the use of sulfuryl fluoride gas (SO2F2) as an electrophilic hub to introduce the sulfonyl fluoride group .

Industrial Production Methods: Industrial production methods for sulfonyl fluorides, including this compound, often involve the use of transition-metal-catalyzed processes.

Chemical Reactions Analysis

Types of Reactions: 9H-Fluorene-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide, sulfonate ester, or sulfonothioate derivatives .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Reagent for Sulfonylation : 9H-Fluorene-2-sulfonyl fluoride is used as a sulfonylating agent in organic synthesis. It introduces sulfonyl groups into various substrates, facilitating the formation of sulfonamides and sulfonate esters .

- Functionalization of Biomolecules : The compound modifies amino acids and peptides through nucleophilic substitution reactions, which are crucial for studying protein interactions and functions .

2. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds derived from this sulfonyl fluoride have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Research : The compound has been investigated for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. In vitro studies demonstrate that related compounds can induce apoptosis in lung and breast carcinoma cell lines .

3. Chemical Biology

- Covalent Modifiers : this compound serves as a chemical probe in biological systems. Its sulfonyl fluoride group can covalently modify various protein residues, including serine and cysteine, thereby influencing cellular signaling pathways and gene expression .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of novel derivatives of this compound, compounds were synthesized and tested against several bacterial strains. The results indicated notable zones of inhibition:

| Compound Name | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| 9H-Fluorene-2-sulfonyl derivative | Staphylococcus aureus | 11 |

| 9H-Fluorene-2-sulfonyl derivative | Escherichia coli | 10 |

These findings highlight the compound's potential as a lead structure for developing new antibacterial agents .

Case Study 2: Anticancer Activity

A series of fluorene derivatives were synthesized to assess their cytotoxic effects on human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. The study found that several compounds exhibited IC50 values significantly lower than that of the standard drug 5-fluorouracil, indicating promising anticancer activity .

Mechanism of Action

The mechanism of action of 9H-Fluorene-2-sulfonyl fluoride involves its ability to act as an electrophilic warhead. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine. This reactivity allows the compound to modify target proteins covalently, leading to inhibition or modulation of their activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the target proteins .

Comparison with Similar Compounds

Sulfonyl Chlorides: These compounds are similar in structure but contain a sulfonyl chloride group instead of a sulfonyl fluoride group. Sulfonyl chlorides are more reactive and less stable compared to sulfonyl fluorides.

Sulfonamides: These compounds contain a sulfonamide group and are commonly used as antibiotics and in other pharmaceutical applications.

Sulfonates: These compounds contain a sulfonate group and are used in detergents, surfactants, and other industrial applications.

Uniqueness: 9H-Fluorene-2-sulfonyl fluoride is unique due to its balance of reactivity and stability. The sulfonyl fluoride group provides a stable yet reactive site for chemical modifications, making it a valuable tool in synthetic chemistry and chemical biology .

Biological Activity

9H-Fluorene-2-sulfonyl fluoride is a sulfonyl fluoride compound that has gained attention in chemical biology due to its unique electrophilic properties. Sulfonyl fluorides are recognized for their ability to modify various amino acid residues in proteins, making them valuable tools for probing biological systems and developing therapeutic agents. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant case studies.

The biological activity of this compound is primarily attributed to its reactivity with nucleophilic sites in proteins, particularly serine, cysteine, and lysine residues. The sulfonyl fluoride group acts as an electrophile, allowing it to form covalent bonds with these residues. This reactivity can lead to the inhibition of enzyme activity and modulation of protein function.

Key Mechanisms:

- Covalent Modification : The compound can form stable adducts with nucleophilic residues, resulting in irreversible inhibition of target enzymes.

- Target Identification : It serves as a probe for identifying active sites on proteins by covalently labeling specific residues.

- Enzyme Inhibition : By modifying active site residues, it can effectively inhibit proteases and other enzymes critical for cellular function.

Applications in Chemical Biology

This compound has been utilized in various research contexts:

- Protease Inhibition : Its ability to irreversibly inhibit serine proteases has been exploited in studies aimed at understanding protease function and regulation.

- Target Validation : The compound has been used to validate potential drug targets by demonstrating the functional consequences of modifying specific proteins.

- Chemical Probes : It serves as a chemical probe for mapping protein interactions and studying post-translational modifications.

Case Studies

Several studies have highlighted the utility of this compound in biological research:

- Inhibition of Serine Proteases : A study demonstrated that this compound effectively inhibited various serine proteases, showing IC50 values in the low micromolar range. This inhibition was attributed to covalent modification at the active site serine residue .

- Mass Spectrometry Analysis : Research utilizing mass spectrometry revealed that this compound could be used to map interactions between small molecules and proteins. The study identified novel binding sites on target proteins and elucidated the mechanism of action through isotopic labeling .

- Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of sulfonyl fluoride derivatives, including this compound, showed selective toxicity against cancer cell lines while sparing normal cells. This selectivity suggests potential therapeutic applications in oncology .

Data Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target Enzyme | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Serine protease A | 3.5 | Irreversible inhibition |

| This compound | Serine protease B | 5.1 | Irreversible inhibition |

| Derivative X | Cysteine protease | 4.0 | Selective modification |

| Derivative Y | Threonine kinase | 7.8 | Target validation |

Q & A

Q. What are the key considerations for synthesizing 9H-Fluorene-2-sulfonyl fluoride in the laboratory?

Synthesis involves fluorination and sulfonylation steps. Use anhydrous conditions to prevent hydrolysis, and select precursors like fluorene derivatives with appropriate leaving groups. Catalytic bases (e.g., triethylamine) facilitate sulfonyl fluoride formation. Monitor reaction progress via TLC or HPLC. Purify using silica gel chromatography with non-polar solvents (e.g., hexane/ethyl acetate). Characterize intermediates and products via NMR and mass spectrometry .

Q. What analytical techniques are recommended for characterizing this compound?

Q. How should researchers handle this compound safely in the lab?

Q. What is the reactivity profile of this compound with biomolecules?

This compound selectively reacts with nucleophilic amino acids (e.g., tyrosine, lysine) in proteins. Design experiments by incubating the compound with target proteins under physiological pH (7.4) and monitoring modifications via SDS-PAGE or LC-MS/MS. Optimize reaction time (1–24 hours) and molar ratios (1:1 to 1:10) to avoid over-labeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound?

Apply systematic review frameworks (e.g., Fluoride Science Quality Assessment Worksheet) to evaluate study rigor, experimental conditions, and reproducibility. Compare degradation rates under controlled pH, temperature, and light exposure. Prioritize studies using validated analytical methods (e.g., HPLC with UV/vis detection) .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Acidic conditions (pH < 5): Avoid prolonged exposure; use buffered solutions (e.g., phosphate buffer).

- Basic conditions (pH > 9): Limit reaction time (<1 hour) and employ stabilizing agents (e.g., glycerol).

Validate stability via kinetic studies using UV spectroscopy to track absorbance changes at λmax ~270 nm .

Q. How does this compound compare to sulfonyl chlorides in bioorthogonal applications?

Sulfonyl fluorides exhibit superior hydrolytic stability due to stronger S-F bonds, enabling longer reaction windows in aqueous environments. Compare reactivity by conducting parallel labeling experiments with sulfonyl chlorides under identical conditions (pH 7.4, 25°C). Quantify yields via fluorimetric assays .

Q. What role do fluorene derivatives play in optoelectronic materials?

this compound derivatives can enhance charge transport in organic semiconductors. Synthesize conjugated polymers via Suzuki-Miyaura coupling and characterize photophysical properties using UV-vis and fluorescence spectroscopy. Optimize emission efficiency by modifying substituents on the fluorene backbone .

Q. How can researchers design experiments to study protein-ligand interactions using this compound?

- Step 1: Incubate the compound with purified proteins (e.g., kinases) at 4–25°C.

- Step 2: Quench reactions with excess cysteine or serine.

- Step 3: Digest proteins with trypsin and analyze peptides via LC-MS/MS to identify modified residues.

Use negative controls (no compound) to distinguish specific labeling .

Q. What experimental designs address conflicting data on the environmental toxicity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.